molecular formula C6H9N3 B111719 2-Amino-5-ethylpyrazine CAS No. 13535-07-4

2-Amino-5-ethylpyrazine

Cat. No. B111719
Key on ui cas rn: 13535-07-4
M. Wt: 123.16 g/mol
InChI Key: ITXMRWYSIZIJDG-UHFFFAOYSA-N
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Patent
US07608618B2

Procedure details

To a stirred solution of 5-ethynyl-2-aminopyrazine (18 mg; 0.151 mmol), in ethyl acetate (500 μL) was added triethylamine (63 μL; 0.45 mmol) and Pd(OH)2 (0.01 mmol; 20% wt on carbon). The reaction was placed under a hydrogen atmosphere at 45 psi and shook for 6 hours. The reaction was filtered and concentrated under reduced pressure to yield an off white solid (84% yield).
Quantity
18 mg
Type
reactant
Reaction Step One
Quantity
63 μL
Type
reactant
Reaction Step One
Quantity
500 μL
Type
solvent
Reaction Step One
Quantity
0.01 mmol
Type
catalyst
Reaction Step One
Name
Yield
84%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[N:4]=[CH:5][C:6]([NH2:9])=[N:7][CH:8]=1)#[CH:2].C(N(CC)CC)C>C(OCC)(=O)C.[OH-].[OH-].[Pd+2]>[NH2:9][C:6]1[CH:5]=[N:4][C:3]([CH2:1][CH3:2])=[CH:8][N:7]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
18 mg
Type
reactant
Smiles
C(#C)C=1N=CC(=NC1)N
Name
Quantity
63 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
500 μL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0.01 mmol
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Stirring
Type
CUSTOM
Details
shook for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC1=NC=C(N=C1)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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